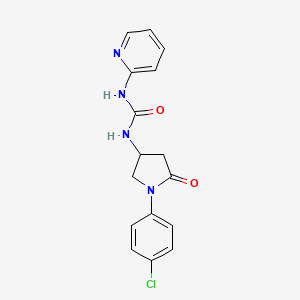
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is also known as CPPU and is a synthetic cytokinin, which means that it has the ability to stimulate cell division and growth in plants. In recent years, CPPU has gained attention for its potential use in human medicine, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Electronic and Optical Properties
A study explored the electronic, optical, and nonlinear optical properties of a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, using computational approaches. The molecule displayed significant electro-optic characteristics, with a substantial HOMO-LUMO gap and potential applications in nonlinear optics, suggesting its utility in optoelectronic device fabrications (Shkir et al., 2018).
Synthesis and Crystal Growth
Another research focused on synthesizing and characterizing 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP) for nonlinear optical applications. The study highlighted the synthesis via the Claisen–Schmidt condensation reaction and crystal growth through slow evaporation. The crystal exhibited high second harmonic generation efficiency and thermal stability, making it suitable for NLO device applications (Menezes et al., 2014).
Vibrational and Molecular Structure Analysis
Research on 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) using density functional theory (DFT) and Hartree-Fock (HF) methods revealed insights into the vibrational wavenumbers, molecular structure, and hyperpolarizability. The study found the compound to exhibit high second harmonic generation efficiency, with properties significantly surpassing standard NLO materials like urea (Rahmani et al., 2018).
Anion Coordination Chemistry
Investigations into the anion coordination chemistry of protonated urea-based ligands provided insights into their interactions with inorganic oxo-acids. The study revealed diverse hydrogen bond motifs and potential applications in designing compounds with specific anion binding capabilities (Wu et al., 2007).
Anticancer Agent Synthesis
A study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents found significant antiproliferative effects on various cancer cell lines. The research identified potential BRAF inhibitors, contributing to the development of new therapies for cancer (Feng et al., 2020).
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-11-4-6-13(7-5-11)21-10-12(9-15(21)22)19-16(23)20-14-3-1-2-8-18-14/h1-8,12H,9-10H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHFJYNIFESBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2915232.png)
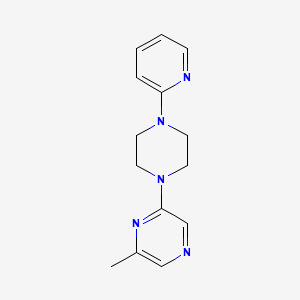
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2915234.png)
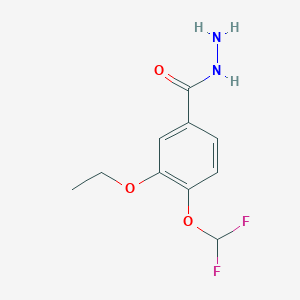
![2-Chloro-3-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2915239.png)
![(3aR,4R,6S,6aS)-methyl 4-((Z)-2,3-bis(tert-butoxycarbonyl)guanidino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B2915242.png)
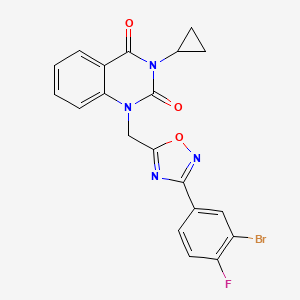
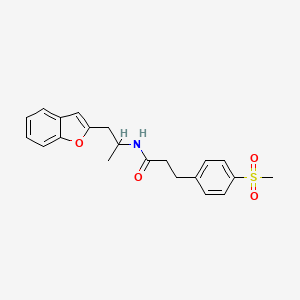
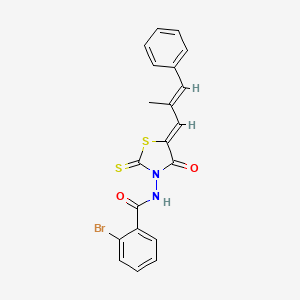
![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)
![(Z)-2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2915250.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide](/img/structure/B2915253.png)